molecular formula C12H11NO2 B6413731 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% CAS No. 1261943-91-2

5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6413731
CAS RN: 1261943-91-2
M. Wt: 201.22 g/mol
InChI Key: KREDIKVQUOCMKO-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine (5-HMPP) is an organic compound with a molecular weight of 160.2 g/mol and a melting point of 115-117 °C. It is a white crystalline powder that is soluble in methanol, ethanol, and water. 5-HMPP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel organic light-emitting diodes (OLEDs). 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of a variety of biologically active compounds such as 5-hydroxy-2-(2-hydroxymethylphenyl)-1H-pyrrole-3-carboxylic acid, which has been shown to have anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is not fully understood. However, it is thought to act as an intermediate in the formation of other compounds, such as 5-hydroxy-2-(2-hydroxymethylphenyl)-1H-pyrrole-3-carboxylic acid, which has been shown to have anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% are not well understood. However, it has been shown to be an intermediate in the formation of biologically active compounds and has been used in the synthesis of novel organic light-emitting diodes (OLEDs).

Advantages and Limitations for Lab Experiments

The advantages of using 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments include its low cost, ease of synthesis, and availability. Additionally, it is a versatile intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. The main limitation of 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is its lack of biological activity, as its mechanism of action is not fully understood.

Future Directions

Future research on 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel organic light-emitting diodes (OLEDs). Additionally, further research could be done on its potential use as an intermediate in the synthesis of biologically active compounds. Finally, further research could be done on the optimization of the synthesis of 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% to improve its yield and purity.

Synthesis Methods

5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is synthesized via a two-step method. The first step involves the reaction of 2-hydroxymethylphenylacetic acid and pyridine in the presence of anhydrous sodium acetate. This reaction yields 5-hydroxy-2-(2-hydroxymethylphenyl)pyridine-3-carboxylic acid. The second step involves the hydrolysis of the acid with aqueous hydrochloric acid, which yields 5-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%.

properties

IUPAC Name

6-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDIKVQUOCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692456
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

CAS RN

1261943-91-2
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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